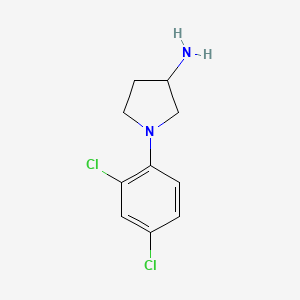

1-(2,4-ジクロロフェニル)ピロリジン-3-アミン

説明

“1-(2,4-Dichlorophenyl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C10H12Cl2N2. It has a molecular weight of 231.12 . This compound is used for research purposes .

Molecular Structure Analysis

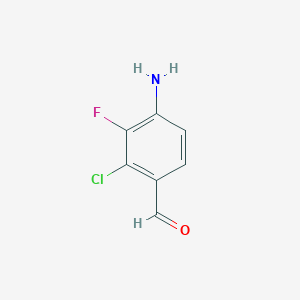

The molecular structure of “1-(2,4-Dichlorophenyl)pyrrolidin-3-amine” consists of a pyrrolidine ring attached to a dichlorophenyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom .

Chemical Reactions Analysis

While specific chemical reactions involving “1-(2,4-Dichlorophenyl)pyrrolidin-3-amine” are not available, pyrrolidine derivatives are known to participate in various chemical reactions. These reactions often involve modifications to the pyrrolidine ring or the attached functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(2,4-Dichlorophenyl)pyrrolidin-3-amine” include a molecular weight of 231.12 and a molecular formula of C10H12Cl2N2 . Unfortunately, other specific properties such as boiling point, density, and solubility were not found in the available resources.

科学的研究の応用

創薬

ピロリジンは、ヒト疾患の治療のための化合物を得るために、医薬品化学者によって広く使用されている五員環です . この飽和した足場への関心は、sp3-ハイブリッド化によるファーマコフォア空間を効率的に探索できる可能性、分子の立体化学への寄与、および環の非平面性による三次元(3D)カバレッジの増加によって高まっています .

生物活性

ピロリジン-2-オンは、様々なアルカロイドの合成に使用されてきました . 1,3-ジヒドロ-2H-ピロール-2-オン(ピロロン)誘導体は、抗炎症、鎮痛、抗菌、心臓毒性、抗結核、抗うつ、抗ウイルス、抗腫瘍などの様々な生物活性を示します .

抗菌活性

N-メチルピロリジン-2-オン(NMP)を含む水性Lutrol® F127システムは、NMPに関して用量依存的にS. aureus、E. coli、およびC. albicansに対して抗菌効果を示しました .

抗癌活性

ベンゼンスルホンアミド部分を有する2-[1,3-ジフェニル-1H-ピラゾール-4-イル]-5-オキソピロリジン-3-カルボン酸は、同様またはより優れた抗癌活性を示しました .

抗炎症活性

抗うつ活性

作用機序

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This could potentially apply to “1-(2,4-Dichlorophenyl)pyrrolidin-3-amine”, but without specific studies, it’s hard to say for certain.

生化学分析

Biochemical Properties

1-(2,4-Dichlorophenyl)pyrrolidin-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with selective androgen receptor modulators (SARMs) and other receptor proteins, influencing their activity and binding affinity . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target biomolecule.

Cellular Effects

The effects of 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, it has been shown to impact the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux through these pathways. Additionally, it can affect the expression of genes related to cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction . The compound’s binding to target proteins often involves the formation of stable complexes, which can lead to changes in the protein’s conformation and activity. These interactions can result in the modulation of downstream signaling pathways and alterations in gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm. Toxicity studies have highlighted the importance of careful dosage optimization to minimize adverse effects.

Metabolic Pathways

1-(2,4-Dichlorophenyl)pyrrolidin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism. Enzymes such as cytochrome P450s may play a role in the biotransformation of the compound, leading to the formation of metabolites with different biological activities.

Transport and Distribution

Within cells and tissues, 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and efficacy. The compound’s distribution is also dependent on its physicochemical properties, such as solubility and membrane permeability.

Subcellular Localization

The subcellular localization of 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with target biomolecules and the resulting biological effects. For example, localization to the nucleus may influence gene expression, while localization to the mitochondria may affect cellular energy metabolism.

特性

IUPAC Name |

1-(2,4-dichlorophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c11-7-1-2-10(9(12)5-7)14-4-3-8(13)6-14/h1-2,5,8H,3-4,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKHNMBLUOWWIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

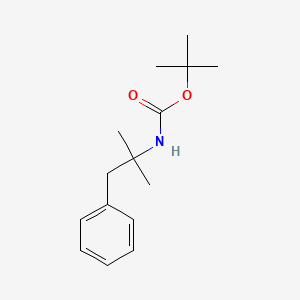

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

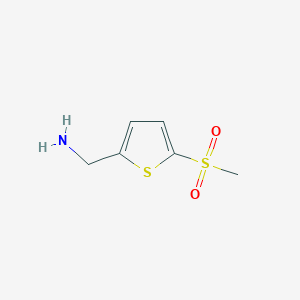

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1526328.png)

![tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B1526329.png)

![2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1526350.png)